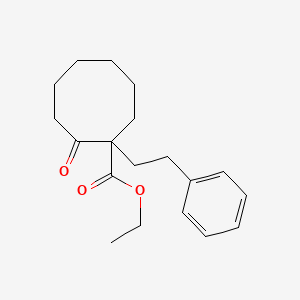

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate

Description

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate (molecular formula: C₁₃H₂₀O₄; monoisotopic mass: 240.136 g/mol) is a bicyclic β-keto ester characterized by a cyclooctane ring substituted with a 2-oxo group, a 2-phenylethyl side chain, and an ethyl ester moiety . The phenylethyl group introduces aromaticity and steric bulk, while the β-keto ester functionality renders it reactive in nucleophilic addition reactions, such as Michael additions .

Properties

CAS No. |

52186-03-5 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

ethyl 2-oxo-1-(2-phenylethyl)cyclooctane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-2-22-18(21)19(14-9-4-3-8-12-17(19)20)15-13-16-10-6-5-7-11-16/h5-7,10-11H,2-4,8-9,12-15H2,1H3 |

InChI Key |

LFHWQJCOAQWRSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCCCC1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate can be synthesized through a multi-step process. One common method involves the Michael addition reaction. In this reaction, cycloheptanone is used as a starting material, which undergoes a series of transformations to introduce the ethyl ester and 2-phenylethyl groups. The reaction conditions typically involve the use of a base such as potassium bis(1,2-benzenediolato)phenylsilicate to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the keto group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate involves its interaction with specific molecular targets. The β-keto ester group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate and analogous compounds:

Reactivity and Stability

- Cyclooctane vs. Cyclopentane Rings : The cyclooctane ring in the target compound reduces ring strain compared to cyclopentane derivatives, enhancing thermal stability. However, the larger ring size may reduce reactivity in sterically constrained reactions compared to Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate .

- Substituent Effects : The 2-phenylethyl group in the target compound introduces π-π interactions and steric hindrance, which could slow nucleophilic attacks compared to the unsubstituted Ethyl 2-oxo-1-cyclooctanecarboxylate . In contrast, linear esters like 2-phenylethyl acetate exhibit higher volatility and are prone to degradation under heat, as seen in flavor compound studies .

Research Findings and Contradictions

- Volatility and Stability : While 2-phenylethyl acetate and related esters degrade under thermal processing (e.g., in wine volatiles ), the target compound’s cyclooctane backbone likely mitigates such losses, though experimental data are lacking.

- Reactivity Trade-offs : Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate’s aliphatic chain may enhance lipophilicity for membrane permeability in drug design, but its cyclopentane ring could introduce synthetic challenges absent in the cyclooctane analog .

Biological Activity

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is a β-keto ester known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and drug design, due to its structural characteristics and reactivity.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

- CAS Number : 4017-56-5

The compound features a cyclooctane ring substituted with an ethyl ester and a phenylethyl group, which contributes to its unique biological properties.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

Research has highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, reducing oxidative stress and inflammation .

Table of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values determined for specific cell lines. The study concluded that further optimization of this compound could lead to the development of new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.